2-(3,4-Dihydroxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSDBYUZFMVBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447959 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-62-1 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Dihydroxyphenyl)acetonitrile IUPAC name and structure

An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Potential

Introduction

This compound, also known as homoprotocatechuonitrile, is a bifunctional organic molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure is characterized by two key pharmacophores: a catechol (3,4-dihydroxyphenyl) ring and a nitrile-containing side chain. The catechol moiety is a privileged scaffold found in numerous endogenous signaling molecules, such as the neurotransmitters dopamine and norepinephrine, and is associated with potent antioxidant and metal-chelating properties. The nitrile group serves as a versatile synthetic handle and a bioisostere for other functional groups, and is present in over 30 FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, potential applications, and safe handling of this compound, tailored for professionals engaged in scientific research and pharmaceutical innovation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in research and development.

IUPAC Name and Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: (3,4-Dihydroxyphenyl)acetonitrile, 3,4-Dihydroxybenzeneacetonitrile[2]

-

CAS Number: 1126-62-1[3]

-

Molecular Formula: C₈H₇NO₂[3]

Chemical Structure

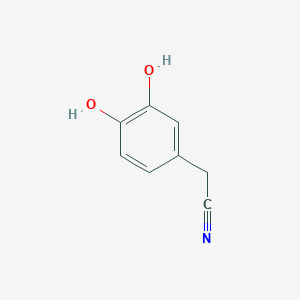

The molecule consists of a benzene ring substituted with a cyanomethyl group (-CH₂CN) and two hydroxyl (-OH) groups at the C3 and C4 positions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for designing experimental conditions, predicting solubility, and assessing bioavailability.

| Property | Value | Source |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 127-128 °C | [3] |

| Boiling Point (Predicted) | 374.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.35 ± 0.10 | [3] |

| XLogP3 | 0.7 | [2] |

Synthesis and Manufacturing Considerations

The synthesis of hydroxyphenylacetonitriles can be achieved through various routes. A common and effective strategy involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[4] This approach is advantageous as the starting materials are often commercially available.

Rationale for Synthetic Strategy

The selected protocol is adapted from a known method for preparing analogous structures.[4] It utilizes 3,4-dihydroxybenzyl alcohol as the starting material. The reaction proceeds via the formation of a stabilized carbocation intermediate upon protonation of the benzylic alcohol, which is then attacked by the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal solvent for this transformation due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt. Hydrocyanic acid is generated in situ from potassium cyanide and a mild acid like acetic acid, which mitigates the handling risks associated with gaseous hydrogen cyanide.[4]

Detailed Experimental Protocol: Cyanation of 3,4-Dihydroxybenzyl Alcohol

Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained chemists in a certified fume hood with appropriate personal protective equipment.

Materials:

-

3,4-Dihydroxybenzyl alcohol

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Glacial acetic acid

-

Chloroform

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 3,4-dihydroxybenzyl alcohol (1 equivalent) and potassium cyanide (1.2 equivalents) in anhydrous DMSO in a three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer.[4]

-

Heat the suspension to 125 °C with stirring.

-

Add glacial acetic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature.[4]

-

After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours.[4]

-

Cool the reaction mixture to approximately 90 °C and remove the DMSO via distillation under reduced pressure (water aspirator).

-

To the resulting residue, add deionized water and chloroform. Stir vigorously to partition the product into the organic layer.[4]

-

Separate the chloroform layer. Extract the aqueous phase with two additional portions of chloroform.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Research

The unique combination of a catechol core and a reactive nitrile group makes this compound a valuable building block in drug discovery.

Role as a Pharmaceutical Intermediate

Acetonitrile is a crucial solvent and reagent in the pharmaceutical industry, used in the synthesis of active pharmaceutical ingredients (APIs), including vitamins and cortisone.[5][6][7] Compounds containing the nitrile group are recognized for their role in forming heterocyclic structures, which are prevalent in biologically active molecules.[8] Analogous structures, such as (3,4-Dimethoxyphenyl)acetonitrile, are key intermediates in the synthesis of essential drugs like papaverine.[9] This precedent strongly suggests that this compound can serve as a critical starting material for a variety of therapeutic agents, particularly those targeting systems that interact with catecholamines.

Potential Biological Activities

While direct biological data on this specific compound is limited in the available literature, its structural motifs suggest several potential activities:

-

Antioxidant Effects: The catechol structure is a potent scavenger of reactive oxygen species, a property that is central to the mechanism of many neuroprotective and anti-inflammatory agents.

-

Enzyme Inhibition: The molecule could be elaborated to target enzymes that metabolize catecholamines, such as catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO).

-

Receptor Modulation: It serves as a scaffold for synthesizing analogs of dopamine or other catecholamine neurotransmitters to modulate their respective receptors.

Protocol for In Vitro Biological Activity Screening

To explore the therapeutic potential of this compound, a primary screening assay to assess its effect on cell viability is a logical first step.

Rationale for Experimental Design

A cell viability assay, such as the MTT assay, is a standard method to determine if a compound exhibits cytotoxic (cell-killing) or cytoprotective effects. For initial screening, a solvent like DMSO is typically used to dissolve the test compound due to its ability to solubilize a wide range of organic molecules and its relatively low toxicity to cells at low concentrations (<0.5%).[10] The choice of cell line would depend on the therapeutic area of interest (e.g., a neuronal cell line like SH-SY5Y for neuroprotective studies or a cancer cell line for cytotoxicity screening).

Step-by-Step Protocol: Cell Viability (MTT) Assay

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various final concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Biological Screening Workflow

Caption: General workflow for an in vitro cell viability assay.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[2][11] Wear suitable protective clothing, including chemical-resistant gloves and safety glasses.[12] Avoid the formation of dust and aerosols.[11]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[11] If ingested, rinse the mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a compound of significant interest, positioned at the intersection of natural product chemistry and modern pharmaceutical synthesis. Its catechol core offers inherent biological potential, while the acetonitrile function provides a gateway for diverse chemical modifications. Through established synthetic protocols, this molecule can be reliably produced, enabling its exploration as a key starting material for novel therapeutics. Adherence to rigorous safety protocols is essential when working with this and related chemical entities. This guide serves as a foundational resource for scientists aiming to unlock the full potential of this compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]

- 4. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 5. chemcomplex.com [chemcomplex.com]

- 6. Acetonitrile that meets pharmaceutical requirements [anqore.com]

- 7. silvarigroup.com [silvarigroup.com]

- 8. laballey.com [laballey.com]

- 9. nbinno.com [nbinno.com]

- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Relevance

Introduction

2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a pivotal organic compound that serves as a versatile precursor in the synthesis of various pharmaceutically active molecules. Its structure, incorporating a catechol moiety and a nitrile group, imparts unique reactivity and biological relevance. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its significance in drug development, particularly as a scaffold for phosphodiesterase 4 (PDE4) inhibitors. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. A thorough understanding of these properties is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source/Method |

| CAS Number | 1126-62-1 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 127-128 °C | [3] |

| Boiling Point | 374.7±27.0 °C (Predicted) | [3] |

| Density | 1.326 g/cm³ | [1][4] |

| Solubility | Soluble in water (5 g/100 mL at 20°C for the related protocatechualdehyde) | [5] |

| pKa | 9.35±0.10 (Predicted) | [3] |

| ¹H NMR (Predicted) | δ ~6.8 (d, 1H), ~6.7 (d, 1H), ~6.6 (dd, 1H), ~3.6 (s, 2H) | Predicted |

| ¹³C NMR (Predicted) | δ ~145, ~144, ~121, ~120, ~117, ~116, ~115, ~20 | Predicted |

| IR (Predicted) | ~3400-3200 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), ~1600, 1520, 1450 cm⁻¹ (aromatic C=C stretch) | Predicted |

| Mass Spec (EI, Predicted) | m/z 149 (M⁺), 122, 104 | Predicted |

Synthesis of this compound

The synthesis of hydroxyphenylacetonitriles can be achieved through various methods. A common and effective approach involves the conversion of the corresponding hydroxybenzyl alcohol to the nitrile. The following protocol is adapted from established methods for the synthesis of related compounds.[6]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

3,4-Dihydroxybenzyl alcohol

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dihydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

-

Acid Addition: While stirring, slowly add glacial acetic acid dropwise to the suspension at a temperature of 125°C over a period of 1 hour.[6]

-

Reaction: Maintain the reaction mixture at 125°C with continuous stirring for an additional 2 hours.[6]

-

Solvent Removal: After cooling the mixture to 90°C, remove the dimethyl sulfoxide by distillation under reduced pressure.

-

Workup: To the residue, add water and chloroform and stir. Separate the chloroform layer. Extract the aqueous layer with an additional portion of chloroform.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Safety Precautions: This reaction involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including gloves and safety glasses, must be worn. Acidification of cyanide salts will generate highly toxic hydrogen cyanide gas.

Relevance in Drug Development: A Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of inhibitors for phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[7][8][9] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling cascades that can modulate inflammation and other cellular processes.[8][10]

Derivatives of this compound have been designed and synthesized as potent PDE4 inhibitors with potential applications in treating neuroinflammatory and other inflammatory diseases.[7] The catechol moiety is often a key feature for binding to the active site of the enzyme.

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 inhibition by this compound derivatives.

The inhibition of PDE4 by derivatives of this compound prevents the degradation of cAMP to AMP.[11] This leads to an accumulation of cAMP, which in turn activates PKA. Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[12] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes with anti-inflammatory properties. This mechanism of action makes PDE4 inhibitors attractive therapeutic targets for a range of inflammatory conditions.[6][10]

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an ideal starting material for the creation of more complex molecules. The growing interest in its derivatives as PDE4 inhibitors for the treatment of neuroinflammation underscores its importance in modern drug discovery. This guide provides a foundational understanding of this key chemical entity, offering practical insights for researchers engaged in the synthesis and development of novel therapeutics.

References

- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Protocatechualdehyde | 139-85-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

(3,4-Dihydroxyphenyl)acetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(3,4-Dihydroxyphenyl)acetonitrile, a key organic intermediate, holds significant importance in the landscape of pharmaceutical and chemical synthesis. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, including a comprehensive list of synonyms and its molecular formula. A detailed, field-proven synthesis protocol is presented, elucidating the causal relationships behind the experimental choices. Furthermore, this guide delves into the critical role of (3,4-Dihydroxyphenyl)acetonitrile as a precursor in the development of bioactive molecules, particularly in the synthesis of isoquinoline alkaloids. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

(3,4-Dihydroxyphenyl)acetonitrile, also known by several synonyms, is a pivotal building block in organic synthesis. Its structure, featuring a catechol (3,4-dihydroxy) moiety attached to a phenylacetonitrile framework, imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules.

Molecular Formula: C₈H₇NO₂[1]

CAS Number: 1126-62-1[1]

The molecular structure of (3,4-Dihydroxyphenyl)acetonitrile consists of a benzene ring substituted with two hydroxyl groups at positions 3 and 4, and an acetonitrile group at position 1.

Synonyms and Nomenclature

The compound is recognized by a variety of names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

| Synonym | Source |

| 3,4-Dihydroxybenzyl cyanide | [2] |

| Benzeneacetonitrile, 3,4-dihydroxy- | [1] |

| Homoprotocatechuonitrile | |

| (3,4-Dihydroxyphenyl)acetonitril | |

| 3,4-Dihydroxyphenylacetonitrile | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (3,4-Dihydroxyphenyl)acetonitrile is provided below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 127-128 °C | |

| Boiling Point | 374.7±27.0 °C (Predicted) | |

| Density | 1.326 g/cm³ (Predicted) | |

| pKa | 9.35±0.10 (Predicted) | |

| Storage Temperature | Inert atmosphere, Room Temperature |

Synthesis of (3,4-Dihydroxyphenyl)acetonitrile: A Step-by-Step Protocol

The synthesis of (3,4-Dihydroxyphenyl)acetonitrile requires a strategic approach to manage the reactive catechol functional group, which is susceptible to oxidation. A common and effective strategy involves the protection of the hydroxyl groups, followed by the introduction of the nitrile moiety, and subsequent deprotection. The following protocol is a robust and validated method derived from established synthetic transformations for analogous compounds.

Rationale for the Synthetic Strategy

The direct conversion of 3,4-dihydroxybenzyl alcohol or halide to the corresponding nitrile can be challenging due to the free phenolic hydroxyl groups. These groups can interfere with the reaction conditions required for cyanation, leading to side products and reduced yields. Therefore, a protecting group strategy is employed. Methoxy groups are a common choice for protecting catechols as they are relatively stable under various reaction conditions and can be cleaved under specific acidic conditions.

The proposed synthesis follows a three-stage process:

-

Protection: Conversion of a suitable starting material, such as 3,4-dihydroxybenzaldehyde, to its dimethoxy-protected form, (3,4-dimethoxyphenyl)acetonitrile.

-

Cyanation: Transformation of the protected intermediate to introduce the nitrile group.

-

Deprotection: Removal of the protecting groups to yield the final product, (3,4-Dihydroxyphenyl)acetonitrile.

Experimental Workflow

Figure 1: A conceptual workflow for the synthesis of (3,4-Dihydroxyphenyl)acetonitrile.

Detailed Protocol (Hypothetical, based on analogous reactions)

Stage 1: Synthesis of (3,4-Dimethoxyphenyl)acetonitrile from 3,4-Dihydroxybenzaldehyde

-

Protection of Hydroxyl Groups: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Subsequently, add a methylating agent like dimethyl sulfate (DMS) or methyl iodide dropwise at room temperature. The reaction is typically stirred for several hours to ensure complete methylation of both hydroxyl groups to form 3,4-dimethoxybenzaldehyde.

-

Reduction to Benzyl Alcohol: The resulting 3,4-dimethoxybenzaldehyde is then reduced to 3,4-dimethoxybenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

-

Conversion to Benzyl Halide: The 3,4-dimethoxybenzyl alcohol is converted to a more reactive benzyl halide, typically the chloride or bromide. This can be achieved by reacting the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

Cyanation: The 3,4-dimethoxybenzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or acetone to yield (3,4-dimethoxyphenyl)acetonitrile. This is a standard nucleophilic substitution reaction.

Stage 2: Deprotection to (3,4-Dihydroxyphenyl)acetonitrile

-

Cleavage of Methyl Ethers: The final step involves the cleavage of the two methoxy groups to regenerate the dihydroxy functionality. This is a critical step that requires a strong demethylating agent. Boron tribromide (BBr₃) in an inert solvent like dichloromethane is a highly effective reagent for this purpose. Alternatively, strong acids such as hydrobromic acid (HBr) can be used, often at elevated temperatures.

-

Work-up and Purification: Following the demethylation, the reaction mixture is carefully quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel or by recrystallization to obtain pure (3,4-Dihydroxyphenyl)acetonitrile.

Characterization of the Final Product

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons of the acetonitrile group, and broad singlets for the two hydroxyl protons. The aromatic region would likely display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N) around 2250 cm⁻¹. Broad absorption bands in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ).

Role in Drug Development and as a Bioactive Precursor

(3,4-Dihydroxyphenyl)acetonitrile and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural resemblance to key biological molecules and their utility as versatile synthetic intermediates.

Precursor to Isoquinoline Alkaloids

A primary application of (3,4-Dihydroxyphenyl)acetonitrile in drug discovery is its role as a precursor in the synthesis of isoquinoline alkaloids.[3][4][5][6] This large and diverse class of natural products exhibits a wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[6]

The synthesis of many isoquinoline alkaloids, such as papaverine and its derivatives, often involves a key cyclization step known as the Bischler-Napieralski or Pictet-Spengler reaction.[3][4] (3,4-Dihydroxyphenyl)acetonitrile can be elaborated into a β-phenethylamine derivative, which is a crucial intermediate for these cyclization reactions, ultimately leading to the formation of the isoquinoline core structure.

Figure 2: The role of (3,4-Dihydroxyphenyl)acetonitrile as a precursor to isoquinoline alkaloids.

Analogues in Pharmaceutical Synthesis

The closely related methoxy-protected analogue, (3,4-dimethoxyphenyl)acetonitrile, is a well-established intermediate in the synthesis of several pharmaceuticals. For instance, it is a key building block in the industrial synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. This underscores the importance of the phenylacetonitrile scaffold with 3,4-disubstitution in the development of commercially successful drugs.

Conclusion

(3,4-Dihydroxyphenyl)acetonitrile is a compound of considerable scientific and commercial interest. Its versatile chemical nature, characterized by the presence of both a catechol and a nitrile functionality, makes it a valuable building block for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its chemical identity, a detailed, scientifically-grounded synthetic protocol, and an exploration of its significant role in drug development, particularly as a precursor to the vast and pharmacologically important class of isoquinoline alkaloids. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the properties and synthetic utility of (3,4-Dihydroxyphenyl)acetonitrile is essential for advancing the frontiers of medicinal chemistry and drug discovery.

References

- 1. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Biosynthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile in plants

An In-Depth Technical Guide to the Biosynthesis of Phenylacetonitriles in Plants: The Case of 2-(3,4-Dihydroxyphenyl)acetonitrile

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the intricate world of plant specialized metabolism, phenylacetonitriles and their derivatives represent a critical nexus of chemical defense and metabolic potential. While compounds like benzyl cyanide are pivotal in industrial synthesis, their biogenic origins in plants offer a blueprint for sustainable production and novel drug discovery. This guide delves into the biosynthesis of these fascinating molecules, with a specific focus on the catechol-containing compound, this compound.

Direct and extensive literature on the complete biosynthetic pathway of this compound is nascent. However, by leveraging the comprehensively studied biosynthesis of its structural analog, p-hydroxyphenylacetonitrile—an intermediate in the formation of the cyanogenic glucoside dhurrin in Sorghum bicolor—we can construct a robust, scientifically-grounded model. This document is structured to first establish the canonical, well-documented pathway from L-Tyrosine as a foundational framework. Subsequently, we will extrapolate from this model to propose a logical and testable biosynthetic route to this compound, originating from L-3,4-dihydroxyphenylalanine (L-DOPA).

This guide is designed for the hands-on researcher. It moves beyond mere description to explain the causality behind experimental designs and provides actionable protocols for pathway elucidation and characterization. Every mechanism and protocol is presented as a self-validating system, grounded in authoritative research to ensure scientific integrity and reproducibility.

Part 1: The Foundational Framework - Biosynthesis of p-Hydroxyphenylacetonitrile in Sorghum bicolor

The biosynthesis of cyanogenic glucosides, such as dhurrin, is a paradigm for understanding the production of nitrile-containing defense compounds in plants. The pathway originates from an amino acid precursor and is orchestrated by a sequence of membrane-bound cytochrome P450 enzymes and a soluble UDP-glucosyltransferase.[1][2] The formation of p-hydroxyphenylacetonitrile is a critical, stable intermediate in this pathway.

The Core Enzymatic Cascade: From L-Tyrosine to Nitrile

The conversion of L-Tyrosine to p-hydroxymandelonitrile, the immediate precursor to the final glucosylated product, is catalyzed by a metabolon—a transient complex of sequential enzymes—localized to the endoplasmic reticulum. This spatial organization is believed to facilitate the channeling of unstable intermediates, enhancing catalytic efficiency. The key enzymatic players are two multifunctional cytochrome P450s, CYP79A1 and CYP71E1.[3]

-

Initiation by CYP79A1: The pathway begins with the conversion of L-Tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime. This reaction is catalyzed by CYP79A1, a highly specific enzyme that considers this initial conversion the rate-limiting step of the entire dhurrin synthesis pathway.[2][3] The process involves several proposed unstable intermediates, including N-hydroxytyrosine.[2]

-

Conversion by CYP71E1: The (Z)-p-hydroxyphenylacetaldehyde oxime is then sequentially converted by a second cytochrome P450, CYP71E1. This enzyme first dehydrates the oxime to form p-hydroxyphenylacetonitrile. Subsequently, CYP71E1 catalyzes the C-hydroxylation of p-hydroxyphenylacetonitrile to produce (S)-p-hydroxymandelonitrile.[1][4] While p-hydroxyphenylacetonitrile is an intermediate, its formation and subsequent conversion are both catalyzed by the same multifunctional enzyme, CYP71E1.[3]

Visualizing the Pathway

The following diagram illustrates the established biosynthetic route from L-Tyrosine to p-hydroxyphenylacetonitrile and its subsequent conversion in the dhurrin pathway.

Caption: The established biosynthetic pathway of dhurrin in Sorghum bicolor.

Part 2: A Proposed Pathway for this compound Biosynthesis

Building upon the robust sorghum model, we can propose a homologous pathway for the synthesis of this compound. The structural difference—a catechol ring instead of a phenol ring—points to L-DOPA as the logical starting precursor instead of L-Tyrosine. L-DOPA is a known plant metabolite, serving as a precursor to numerous specialized compounds, including benzylisoquinoline alkaloids.[5]

The Hypothesized Enzymatic Cascade: From L-DOPA

We propose that a parallel set of enzymes, likely belonging to the same CYP79 and CYP71 families, catalyzes the conversion of L-DOPA. The substrate plasticity observed in some plant P450s supports this hypothesis.

-

Precursor Formation: The pathway initiates with the formation of L-DOPA from L-Tyrosine, a reaction catalyzed by Tyrosine 3-hydroxylase or a polyphenol oxidase (PPO). This step is well-established in many plant species.[5][6]

-

Proposed CYP79 Homolog: An uncharacterized CYP79-family enzyme, let's term it CYP79X1 , would catalyze the conversion of L-DOPA to (Z)-3,4-dihydroxyphenylacetaldehyde oxime. The substrate specificity of this enzyme would be the key determinant for pathway initiation.

-

Proposed CYP71 Homolog: A second P450, CYP71X1 , would then act on the oxime intermediate. Analogous to CYP71E1, this enzyme would first catalyze a dehydration to form This compound . It is plausible that this same enzyme could further hydroxylate the nitrile to 3,4-dihydroxymandelonitrile. Evidence from Triglochin maritima shows that its glucosyltransferase can utilize 3,4-dihydroxymandelonitrile as a substrate, implying that plants have the metabolic machinery to process these catechol-containing cyanohydrins.[7]

Visualizing the Proposed Pathway

This diagram outlines the proposed biosynthetic route to this compound.

Caption: A proposed biosynthetic pathway for this compound.

Part 3: Experimental Validation and Protocol Design

Validating the proposed pathway requires a systematic approach involving gene discovery, functional characterization, and in-planta reconstitution. The primary challenge is the identification of the candidate CYP79 and CYP71 homologs that accept L-DOPA as a substrate.

Strategy for Pathway Elucidation

A multi-step workflow is essential for identifying and validating the biosynthetic genes. This approach combines bioinformatics, transcriptomics, and heterologous expression systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Cytochrome P-450 in the Biosynthesis of Dhurrin in Sorghum bicolor (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of L-3,4-dihydroxyphenylalanine from L-tyrosine by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of cyanogenic glucosides: in vitro analysis of the glucosylation step - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 2-(3,4-Dihydroxyphenyl)acetonitrile (NMR, IR, MS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a nitrile compound featuring a catechol (3,4-dihydroxybenzene) moiety. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, making its unambiguous characterization a critical step in chemical synthesis and drug discovery. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing the foundational knowledge necessary for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound provides a precise count and description of the different types of protons present. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like those in hydroxyl groups).

Causality in Spectral Features:

-

Aromatic Protons (δ 6.6-6.8 ppm): The three protons on the benzene ring appear in this region. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the electron-donating hydroxyl groups and the electron-withdrawing acetonitrile group. The proton at position 2, situated between a hydroxyl and the alkyl chain, will have a different chemical environment than the protons at positions 5 and 6. The coupling between adjacent protons (ortho- and meta-coupling) leads to characteristic splitting patterns, often a doublet and a doublet of doublets, which allows for their unambiguous assignment.

-

Methylene Protons (δ ~3.7 ppm): The two protons of the methylene group (-CH₂-) adjacent to the nitrile and the aromatic ring appear as a singlet. Their equivalence is due to the free rotation around the C-C single bond. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effects of both the aromatic ring and the cyano group.

-

Hydroxyl Protons (Variable): The chemical shifts of the two phenolic hydroxyl (-OH) protons are highly variable and depend on concentration, temperature, and residual water in the solvent. They often appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signals to disappear due to proton-deuterium exchange.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Key Carbon Signals:

-

Nitrile Carbon (C≡N): This carbon typically appears in a distinct region of the spectrum, around δ 118-120 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbons bearing the hydroxyl groups (C3 and C4) will be shifted significantly downfield (δ ~145 ppm) due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have chemical shifts in the range of δ 115-130 ppm.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum, typically around δ 20-30 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch (Broad, ~3300-3500 cm⁻¹): A strong, broad absorption in this region is indicative of the hydrogen-bonded hydroxyl groups of the catechol moiety. The broadness is a result of the varying degrees of hydrogen bonding present in the sample.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): A series of weaker absorptions in this region corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.

-

C≡N Stretch (~2250 cm⁻¹): A sharp, medium-intensity absorption band in this region is a definitive indicator of the nitrile functional group. The position of this band can be influenced by conjugation, though the effect is modest for a methylene-spaced nitrile.

-

C=C Aromatic Stretch (~1500-1600 cm⁻¹): One or more bands of variable intensity in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch (~1200-1300 cm⁻¹): The stretching vibration of the C-O bonds of the phenolic hydroxyl groups will give rise to a strong absorption in this region.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

Analysis of the Mass Spectrum:

For this compound (Molecular Formula: C₈H₇NO₂, Molecular Weight: 149.15 g/mol ), the mass spectrum will show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 149, corresponding to the intact molecule with one electron removed. This is often the peak with the highest mass in an Electron Ionization (EI) spectrum.

-

Fragment Ions: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. A common fragmentation pathway for this molecule is the benzylic cleavage, resulting in the loss of the ·CN group to form a stable dihydroxybenzyl cation at m/z = 123. Further fragmentation of the aromatic ring or loss of small neutral molecules like CO can also be observed.

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | Aromatic Protons | δ 6.6 - 6.8 ppm | C₆H₃ |

| Methylene Protons | δ ~3.7 ppm | -CH₂- | |

| Hydroxyl Protons | Variable (Broad) | -OH | |

| ¹³C NMR | Nitrile Carbon | δ ~118-120 ppm | -C≡N |

| Aromatic C-OH | δ ~145 ppm | C3 & C4 | |

| Aromatic C-H/C-C | δ 115 - 130 ppm | Aromatic carbons | |

| Methylene Carbon | δ ~20-30 ppm | -CH₂- | |

| IR | O-H Stretch | ~3300-3500 cm⁻¹ (Broad) | Phenolic -OH |

| C≡N Stretch | ~2250 cm⁻¹ (Sharp) | Nitrile | |

| C=C Aromatic Stretch | ~1500-1600 cm⁻¹ | Aromatic Ring | |

| C-O Stretch | ~1200-1300 cm⁻¹ | Phenolic C-O | |

| MS (EI) | Molecular Ion | m/z = 149 | [C₈H₇NO₂]⁺ |

| Major Fragment | m/z = 123 | [M - CN]⁺ |

Potential Therapeutic Effects of 2-(3,4-Dihydroxyphenyl)acetonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic effects of 2-(3,4-Dihydroxyphenyl)acetonitrile, a catecholic compound with significant promise in drug discovery and development. While direct experimental evidence for this specific molecule is nascent, its structural analogy to well-characterized phenolic compounds suggests a strong potential for antioxidant, anti-inflammatory, and neuroprotective activities. This document serves as a roadmap for researchers, outlining the theoretical basis for these effects, detailed experimental protocols for their validation, and insights into the potential underlying molecular mechanisms. The protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound.

Introduction to this compound

This compound, also known as homoprotocatechuonitrile, is an organic compound featuring a catechol ring substituted with an acetonitrile group. Its chemical structure is the foundation for its predicted biological activities. The catechol moiety, with its two adjacent hydroxyl groups on a benzene ring, is a well-established pharmacophore responsible for the potent antioxidant and radical-scavenging properties of many natural and synthetic compounds.

Chemical Properties:

| Property | Value |

| CAS Number | 1126-62-1[1] |

| Molecular Formula | C₈H₇NO₂[1] |

| Molecular Weight | 149.15 g/mol [1] |

| Appearance | Light yellow to yellow solid |

| Melting Point | 127-128 °C |

| Boiling Point | 374.7±27.0 °C (Predicted) |

| Density | 1.326±0.06 g/cm³ (Predicted) |

The presence of the nitrile group may influence the compound's polarity, metabolic stability, and ability to interact with biological targets, potentially offering a unique pharmacological profile compared to other catecholic compounds.

Hypothesized Therapeutic Potential

Based on its chemical structure, this compound is hypothesized to possess the following therapeutic effects:

-

Antioxidant Activity: The catechol group is an excellent electron donor, enabling the molecule to neutralize free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3]

-

Anti-inflammatory Effects: By scavenging ROS, the compound may indirectly inhibit pro-inflammatory signaling pathways. Furthermore, many phenolic compounds are known to directly modulate the activity of key inflammatory enzymes and transcription factors.[4]

-

Neuroprotective Properties: Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. By combating these processes, this compound could protect neurons from damage and death.

The following sections provide detailed experimental protocols to investigate and validate these hypothesized effects.

Experimental Protocols for Therapeutic Evaluation

Assessment of Antioxidant Activity

A crucial first step in characterizing the therapeutic potential of this compound is to quantify its antioxidant capacity. The following in vitro assays are recommended:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5][6][7][8]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of scavenging against the sample concentration to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Evaluation of Anti-inflammatory Activity

The potential anti-inflammatory effects can be assessed by measuring the inhibition of key inflammatory mediators and enzymes.

This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11][12][13]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[10]

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.[10]

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

This assay determines the ability of the compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that produces prostaglandins.[14][15][16][17]

Protocol:

-

Reagents: Use a commercially available COX-2 inhibitor screening assay kit.

-

Enzyme Preparation: Prepare the human recombinant COX-2 enzyme solution as per the kit's instructions.

-

Inhibitor Preparation: Prepare various concentrations of this compound.

-

Reaction:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

-

Detection: After a specified incubation time, stop the reaction and measure the product formation (e.g., PGF2α) using the detection method provided in the kit (often a colorimetric or fluorometric readout).

-

Calculation: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Assessment of Neuroprotective Effects

The neuroprotective potential can be evaluated using a neuronal cell line model subjected to oxidative stress.

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases.[18][19][20][21][22]

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.[19]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.

-

Cell Viability Assay (MTT Assay):

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation: Express cell viability as a percentage of the untreated control.

Potential Mechanisms of Action: Signaling Pathways

The therapeutic effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways. Based on the activities of other catecholic molecules, this compound may exert its effects through the following pathways:

Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Proposed activation of the Nrf2/ARE pathway by this compound.

NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[23][24][25][26][27] Many phenolic compounds exert anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its catecholic structure strongly suggests inherent antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a robust framework for the systematic evaluation of these activities through established in vitro protocols. Future research should focus on executing these experimental plans to generate direct evidence of the compound's efficacy. Subsequent studies could then explore its pharmacokinetic and pharmacodynamic properties in vivo, with the ultimate goal of translating these promising preclinical findings into novel therapeutic strategies for a range of oxidative stress- and inflammation-related diseases.

References

- 1. echemi.com [echemi.com]

- 2. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. mdpi.com [mdpi.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol Griess Test [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. promega.com [promega.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. moodle2.units.it [moodle2.units.it]

- 21. accegen.com [accegen.com]

- 22. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. NF-κB Signaling Pathway Diagram [scispace.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-(3,4-Dihydroxyphenyl)acetonitrile Derivatives and Analogs: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2-(3,4-dihydroxyphenyl)acetonitrile and its analogs, a class of compounds demonstrating significant promise in modern drug discovery. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, detailing experimental protocols and summarizing key data to facilitate further research and development in this exciting field.

Introduction: The Versatility of the Catechol Acetonitrile Scaffold

The this compound core, characterized by a catechol moiety attached to an acetonitrile group, represents a privileged scaffold in medicinal chemistry. The catechol group, a well-known pharmacophore, imparts significant antioxidant properties and the ability to engage in crucial interactions with biological targets. The nitrile group, a versatile functional group, can be further elaborated to generate a diverse library of derivatives with a wide range of pharmacological activities.[1] This unique combination of features has led to the development of derivatives with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders.

Synthetic Strategies: Building a Diverse Chemical Library

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-(3,4-Disubstituted-phenyl)acetonitriles

A common approach involves the nucleophilic substitution of a benzylic halide with a cyanide salt. For example, 3,4-dimethoxybenzyl cyanide can be synthesized from 3,4-dimethoxybenzyl chloride and sodium cyanide.[2] Subsequent demethylation can then yield the desired this compound.

A multi-step synthesis starting from eugenol has also been reported, involving methylation, oxidation to an aldehyde, followed by conversion to the nitrile.[2] Another innovative method for synthesizing substituted phenylacetonitriles involves the reaction of 2-(1-tosylalkyl)phenols with trimethylsilyl cyanide under basic conditions.

Protocol: Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via o-Quinone Methides

This protocol describes a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles from 2-(1-tosylalkyl)phenols.

Materials:

-

2-(1-Tosylalkyl)phenol (1) (0.40 mmol)

-

Trimethylsilyl cyanide (60 μL, 0.48 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1 mol·L⁻¹ in THF, 58 μL, 0.058 mmol)

-

Potassium carbonate (K₂CO₃) (66 mg, 0.48 mmol)

-

Acetonitrile (4 mL)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Combine 2-(1-tosylalkyl)phenol (1), trimethylsilyl cyanide, TBAF, and K₂CO₃ in acetonitrile in a reaction vessel.

-

Stir the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-(2-hydroxyphenyl)acetonitrile (2).

Characterization of an example product (2-(2-hydroxy-phenyl)acetonitrile):

-

Yield: 94%

-

Appearance: Pale yellow oil

-

¹H NMR (400 MHz, CDCl₃) δ: 7.58–7.28 (m, 6H), 7.26–7.04 (m, 3H), 4.31 (brs, 2H)

-

¹³C NMR (100 MHz, CDCl₃) δ: 153.8, 150.2, 133.6, 130.1, 129.4, 127.6, 126.1, 123.2, 121.2, 117.5, 110.1, 94.4

-

HRMS (M+H)⁺: Calculated for C₁₄H₁₂NO: 210.0919, Found: 210.0908

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The acrylonitrile scaffold has been incorporated into numerous potent anticancer agents.[3][4][5][6] Derivatives of 2,3-diaryl acrylonitrile have shown significant antiproliferative effects against various human cancer cell lines, with some compounds exhibiting greater efficacy than the broad-spectrum anticancer drug taxol.[3] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

A particularly promising area of research is the development of this compound derivatives as tyrosine kinase inhibitors (TKIs).[8][9][10] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[11]

Derivatives of this scaffold have been identified as potent inhibitors of EphB4, a receptor tyrosine kinase implicated in tumor angiogenesis.[8] The binding mode of these inhibitors often involves interactions with the ATP-binding site of the kinase domain.[4][12][13] Molecular docking and dynamics simulations have been instrumental in elucidating these interactions and guiding the design of more potent and selective inhibitors.[8][13]

Experimental Workflow: Screening for Tyrosine Kinase Inhibitors

Caption: A typical workflow for the discovery and optimization of novel tyrosine kinase inhibitors.

Neuroprotection and Anti-Neuroinflammatory Effects

The catechol moiety is a well-established antioxidant pharmacophore, and as such, this compound derivatives exhibit significant neuroprotective properties.[13][14][15] They can mitigate neuronal damage caused by oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][16][17]

One of the key mechanisms underlying the anti-neuroinflammatory effects of these compounds is the inhibition of phosphodiesterase 4 (PDE4).[18] PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger involved in inflammatory signaling. By inhibiting PDE4, these derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.[18][19]

A series of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles have been designed and synthesized as potent PDE4 inhibitors with anti-neuroinflammatory activity.[18]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Antioxidant and Antimicrobial Activities

The catechol group in this compound and its analogs confers significant radical scavenging activity.[20] This antioxidant property is beneficial in various pathological conditions associated with oxidative stress.[21][22]

Furthermore, some derivatives, particularly those incorporating a thiazole-coumarin hybrid structure, have demonstrated promising antimicrobial and antibiofilm activities against a range of bacterial and fungal pathogens.[23]

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, SAR studies have revealed several key insights:

-

Substitution on the Catechol Ring: Modifications of the hydroxyl groups, such as conversion to ethers, can modulate the compound's pharmacokinetic properties and target selectivity.[18]

-

Modifications of the Acetonitrile Group: Elaboration of the nitrile group into more complex heterocyclic systems has led to the discovery of potent inhibitors of various enzymes.[8][18]

-

Introduction of Halogens: The incorporation of halogens on the phenyl rings of diaryl acrylonitrile derivatives has been shown to enhance their anticancer activity.[4]

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can be employed to further refine the design of these compounds by correlating their structural features with their biological activities.[1][10][24][25][26]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[27]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of the compounds.[21][28]

Materials:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare different concentrations of the test compounds in methanol.

-

In a 96-well plate, add the test compound solutions to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives and analogs.

Table 1: Anticancer Activity of Selected Acrylonitrile Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,3-Diaryl Acrylonitrile Derivative 4d | HeLa | 4.20 | [3] |

| 2,3-Diaryl Acrylonitrile Derivative 4p | HCT116 | 0.13 | [3] |

| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5f) | AGS | 0.68 ± 0.21 | [4] |

| 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5h) | AGS | 0.41 ± 0.05 | [4] |

Table 2: PDE4 Inhibitory Activity and Anti-Neuroinflammatory Effects

| Compound | Target | IC₅₀ (nM) | Anti-inflammatory Activity | Reference |

| 2-(3,4-dialkoxyphenyl)-2-(pyridazin-3-yl)acetonitrile 16a | PDE4B1 | mid-nanomolar | Potential anti-neuroinflammation in BV-2 cells | [18] |

| Roflumilast | PDE4B | 0.84 | Approved for COPD | [29] |

| Roflumilast | PDE4D | 0.68 | Approved for COPD | [29] |

Conclusion and Future Perspectives

The this compound scaffold has emerged as a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, neuroprotective, and anti-inflammatory effects. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and effective drugs.

-

In vivo efficacy and safety studies: Promising lead compounds identified in vitro need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

Application of advanced drug design strategies: The use of computational tools such as QSAR and molecular dynamics simulations will continue to be invaluable in guiding the optimization of lead compounds.

References

- 1. ijpsr.com [ijpsr.com]

- 2. ijcea.org [ijcea.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer’s Disease [mdpi.com]

- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of tyrosine kinase inhibitors by docking into an inactive kinase conformation generated by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. longdom.org [longdom.org]

- 25. ijnrd.org [ijnrd.org]

- 26. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 27. Differential response to acrylonitrile toxicity in rat primary astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile from Protocatechuic Aldehyde

Abstract

2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. Its structure, featuring a reactive nitrile group and a sensitive catechol moiety, makes it a versatile building block. This application note provides a comprehensive and reliable multi-step protocol for the synthesis of this compound, starting from the readily available protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)[1]. The synthetic strategy addresses the primary challenge of the catechol group's reactivity by employing a protection-deprotection sequence. This guide is designed for researchers in organic chemistry and drug development, offering detailed, step-by-step procedures, explanations for experimental choices, and critical safety protocols for handling hazardous reagents.

Introduction and Synthetic Strategy

The conversion of an aromatic aldehyde to a homologous acetonitrile (Ar-CHO → Ar-CH₂CN) requires the addition of a one-carbon unit and a nitrile. A direct, single-step conversion is not feasible due to the functionalities involved. The presence of two acidic phenolic hydroxyls in protocatechuic aldehyde further complicates the synthesis, as these groups are incompatible with many reagents required for the transformation, particularly those used for halogenation.

To overcome these challenges, a robust five-step synthetic pathway has been designed. This strategy is based on well-established, high-yielding organic transformations and prioritizes the isolation of clean intermediates.

The core strategic pillars are:

-

Protection: The phenolic hydroxyls are first protected as methyl ethers. This masks their acidic nature and prevents unwanted side reactions in subsequent steps.

-

Functional Group Transformation: The aldehyde is reduced to a primary alcohol, which is a suitable precursor for nucleophilic substitution.

-

Activation: The alcohol is converted into a more reactive benzyl chloride, an excellent electrophile.

-

Carbon-Carbon Bond Formation: The key cyanomethyl group is introduced via a nucleophilic substitution reaction using sodium cyanide.[2]

-

Deprotection: The methyl ether protecting groups are cleaved to reveal the final catechol product.

This methodical approach ensures high selectivity and overall yield, providing a reliable route to the target compound.

Overall Synthetic Pathway

Caption: Five-step synthesis from protocatechuic aldehyde.

CRITICAL SAFETY PRECAUTIONS: Handling Cyanide Compounds

This synthesis involves the use of sodium cyanide (NaCN), which is highly toxic and potentially lethal if ingested, inhaled, or absorbed through the skin.[3] All operations involving cyanide salts must be performed with strict adherence to safety protocols.

-

Engineering Controls: All work with solid cyanide or cyanide solutions must be conducted in a properly functioning and certified chemical fume hood.[3][4][5] Post a warning sign indicating that cyanides are in use.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, closed-toe shoes, and chemical safety goggles.[5] Double-gloving with nitrile gloves is mandatory to prevent skin contact.[3][4]

-

Prohibition of Acids: Never allow cyanide salts to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6] Keep acids out of the fume hood where cyanide is being handled.[4][5]

-

Working Alone: Never work with cyanides when alone in the laboratory.[3][4] Inform colleagues before starting the experiment.

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container. Never mix cyanide waste with acidic waste streams.

-

Spill & Emergency Procedures:

-